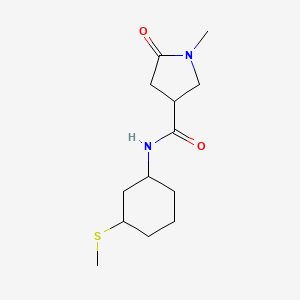
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide, commonly known as BMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
BMS acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and prevents the binding of other ligands, thereby blocking the flow of ions through the channel. This results in a decrease in the activity of the channel and a reduction in the sensation of pain.
Biochemical and Physiological Effects:
BMS has been found to exhibit a wide range of biochemical and physiological effects. In addition to its role in blocking the TRPV1 ion channel, BMS has been found to inhibit the activity of other ion channels, including the TRPA1 and ASIC channels. It has also been found to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteases. These effects make BMS a valuable tool for researchers studying the role of ion channels and enzymes in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMS in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the role of this channel in various physiological processes without interfering with other ion channels. However, one limitation of using BMS is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effects, which can be problematic in some experiments.
Orientations Futures
There are several future directions for research involving BMS. One area of interest is the development of more potent analogs of BMS that can selectively block other ion channels. Another area of research is the study of the role of TRPV1 in various disease states, such as chronic pain and inflammation. BMS may also have potential applications in the development of new therapies for these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of BMS and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of BMS involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with N-methylmethanesulfonamide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields BMS as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
BMS has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. One of the most significant applications of BMS is in the study of ion channels. BMS has been found to selectively block the TRPV1 ion channel, which is involved in pain sensation. This makes BMS a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)11(2)14(3,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHBAVOMGNCPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)

![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)







![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)


![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)